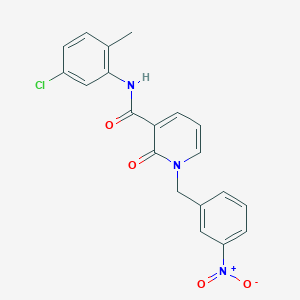

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a carboxamide group at position 3, a 3-nitrobenzyl moiety at position 1, and a 5-chloro-2-methylphenyl group attached via the carboxamide nitrogen. The compound’s structure integrates electron-withdrawing (nitro, chloro) and hydrophobic (methyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-7-8-15(21)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAZSNRWALMERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 320.76 g/mol. Its structure includes a dihydropyridine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : It has been reported as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Properties : The compound has shown significant antioxidant activity, scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Potent inhibitor (IC50 = 0.11 nM) | |

| Antioxidant Activity | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Acetylcholinesterase Inhibition :

In a study evaluating various derivatives for AChE inhibition, this compound demonstrated superior inhibitory potency compared to standard drugs like donepezil. The IC50 value was recorded at 0.11 nM, indicating its potential as a therapeutic agent for Alzheimer's disease . -

Antioxidant Activity :

A series of derivatives were synthesized and tested for their antioxidant properties using the DPPH radical scavenging method. The compound exhibited antioxidant activity significantly higher than ascorbic acid, highlighting its potential in mitigating oxidative stress-related conditions . -

Cytotoxic Effects on Cancer Cells :

Preliminary studies on various cancer cell lines showed that this compound induces apoptosis through the activation of caspases, suggesting its utility in cancer therapy. Further research is needed to elucidate the specific pathways involved .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several biological activities that make it a candidate for further research:

Antioxidant Properties

Research has indicated that derivatives of dihydropyridine compounds can demonstrate significant antioxidant activity. For instance, related compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems .

Anticancer Activity

Several studies have suggested that this compound may possess anticancer properties by inhibiting cellular pathways involved in tumor growth and metastasis. The presence of nitro and chloro groups in the structure is believed to enhance its interaction with biological targets associated with cancer progression .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of similar compounds have shown efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of similar compounds, it was found that certain derivatives exhibited radical scavenging activities exceeding that of standard antioxidants like ascorbic acid. This highlights the potential of this compound as a potent antioxidant agent .

Case Study 2: Anticancer Mechanism Investigation

A research article detailed the mechanism by which related compounds inhibit cancer cell proliferation. The study indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting a promising avenue for therapeutic development .

Conclusion and Future Directions

This compound presents a multifaceted profile with potential applications in medicinal chemistry. Its antioxidant and anticancer properties warrant further exploration through comprehensive biological assays and clinical studies.

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- In vivo studies to evaluate therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced biological activity.

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to related dihydropyridine and pyrazole derivatives. Below is a systematic analysis:

Structural Analogues

Core Structure Variations :

- Target Compound : Contains a 2-oxo-1,2-dihydropyridine core.

- Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (pyrazole core). The pyrazole ring in introduces sulfur and trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the dihydropyridine scaffold .

Substituent Effects :

- Nitrobenzyl vs. In contrast, ’s 3-chlorophenylsulfanyl group provides thioether linkages, which may improve radical scavenging or metal-binding properties .

- Chloro vs. Trifluoromethyl : The 5-chloro-2-methylphenyl group in the target compound offers moderate hydrophobicity, while the trifluoromethyl group in ’s compound significantly increases logP and bioavailability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.